molecular formula C10H13ClO2 B13945692 5-Chloro-3-ethyl-2-methoxybenzyl alcohol CAS No. 56911-75-2

5-Chloro-3-ethyl-2-methoxybenzyl alcohol

Cat. No.: B13945692
CAS No.: 56911-75-2
M. Wt: 200.66 g/mol
InChI Key: CURKESUTRPIYLA-UHFFFAOYSA-N
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Description

Historical Context and Emerging Research Significance of Substituted Benzyl (B1604629) Alcohols in Organic Chemistry

Substituted benzyl alcohols are a class of organic compounds that have been fundamental to the development of organic chemistry. Historically, benzyl alcohol itself, a simple aromatic alcohol, has been a key starting material and intermediate in the synthesis of a vast array of compounds, including esters for the fragrance industry and as a precursor for benzyl esters, which serve as popular protecting groups in organic synthesis. wikipedia.org The production of benzyl alcohol on an industrial scale evolved from processes developed during the rise of the synthetic dye industry in the 19th and early 20th centuries. perfumerflavorist.com

The true significance of this class of compounds in modern research lies in the diverse functionalities that can be introduced onto the benzene (B151609) ring. These substituents dramatically influence the chemical and physical properties of the molecule, including the reactivity of the benzylic hydroxyl group. This has made substituted benzyl alcohols crucial building blocks in various fields. acs.org For instance, they are pivotal in the synthesis of pharmaceuticals, agrochemicals, and polymers. acs.orgpatsnap.com

Contemporary organic synthesis has seen the development of numerous sophisticated methods for preparing substituted benzyl alcohols. These include:

Cross-coupling reactions: Techniques like the Suzuki-Miyaura cross-coupling allow for the efficient formation of C-C bonds, enabling the synthesis of complex benzylic alcohols. organic-chemistry.org

C-H Functionalization: Direct oxidation of benzylic C-H bonds to alcohols represents a significant advancement, offering a more atom-economical route compared to traditional methods that require pre-functionalized starting materials. acs.orgorganic-chemistry.org

Catalytic Reductions: The reduction of substituted benzaldehydes or benzoic acids is a common and effective strategy for accessing these alcohols. wikipedia.org

Photocatalysis: Visible-light-induced reactions are emerging as a green and efficient means to synthesize chiral benzyl alcohols and other derivatives under mild conditions. organic-chemistry.org

The reactivity of the hydroxyl group in substituted benzyl alcohols is also a major area of study. It can undergo oxidation to form aldehydes and carboxylic acids, esterification, and nucleophilic substitution, making these compounds versatile intermediates. patsnap.comresearchgate.net The electronic and steric effects of the ring substituents play a critical role in modulating the outcome of these transformations.

Academic Justification for Comprehensive Investigation of 5-Chloro-3-ethyl-2-methoxybenzyl Alcohol

The specific compound, this compound, presents a compelling case for detailed academic study due to its unique substitution pattern. The arrangement of chloro, ethyl, and methoxy (B1213986) groups on the aromatic ring creates a distinct electronic and steric environment that is expected to impart specific reactivity and properties.

The academic interest in this molecule can be broken down as follows:

Synthetic Utility: Polysubstituted aromatic compounds are valuable scaffolds in medicinal chemistry. The combination of a halogen (chloro), an alkyl group (ethyl), and an electron-donating group (methoxy) provides multiple points for further chemical modification. The chloro group can participate in cross-coupling reactions, while the methoxy group can influence the regioselectivity of electrophilic aromatic substitution.

Intermediate for Novel Compounds: This benzyl alcohol can serve as a precursor to the corresponding aldehyde, carboxylic acid, or benzyl halide. These derivatives are common intermediates in the synthesis of more complex molecules, potentially including novel bioactive compounds or materials. For example, related 5-chloro-indole derivatives have been investigated as potent enzyme inhibitors. nih.gov

Physicochemical Properties: The interplay of the substituents is expected to influence properties such as solubility, lipophilicity, and crystal packing. The predicted octanol-water partition coefficient (XlogP) of 2.4 suggests a moderate level of lipophilicity. uni.lu Understanding these properties is crucial for its potential application in various fields.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds studied in various chemical contexts, from catalysis to materials science. This lack of dedicated research underscores the opportunity for novel investigation.

Scope and Defined Research Objectives for Scholarly Inquiry

A comprehensive scholarly investigation of this compound would be structured around several key research objectives. The scope would encompass its synthesis, characterization, and the exploration of its reactivity as a chemical intermediate.

Defined Research Objectives:

Development of an Optimized Synthesis:

To devise and optimize a high-yield, scalable synthetic route to this compound. This could involve a multi-step synthesis starting from commercially available precursors, potentially utilizing modern catalytic methods for key transformations.

To fully characterize the synthesized compound using a suite of analytical techniques to confirm its structure and purity.

Investigation of Physicochemical Properties:

To experimentally determine key physical properties such as melting point, boiling point, and solubility in various solvents.

To perform computational studies to complement experimental data and to understand the molecule's electronic structure and conformational preferences.

Exploration of Chemical Reactivity:

To study the oxidation of the benzyl alcohol to the corresponding 5-chloro-3-ethyl-2-methoxybenzaldehyde and 5-chloro-3-ethyl-2-methoxybenzoic acid, evaluating various oxidizing agents and reaction conditions.

To investigate its conversion to the corresponding benzyl halide (e.g., 5-chloro-3-ethyl-2-methoxybenzyl chloride) and explore the utility of this intermediate in subsequent nucleophilic substitution and cross-coupling reactions.

To explore its use as a building block in the synthesis of novel heterocyclic compounds or other complex organic molecules.

The following data table summarizes the known and predicted properties of the target compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H13ClO2PubChem uni.lu
Molecular Weight200.66 g/molPubChem uni.lu
Monoisotopic Mass200.06041 DaPubChem uni.lu
CAS Number56911-75-2Guidechem guidechem.com
InChIKeyCURKESUTRPIYLA-UHFFFAOYSA-NPubChem uni.lu
SMILESCCC1=C(C(=CC(=C1)Cl)CO)OCPubChem uni.lu
Predicted XlogP2.4PubChem uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56911-75-2

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

(5-chloro-3-ethyl-2-methoxyphenyl)methanol

InChI

InChI=1S/C10H13ClO2/c1-3-7-4-9(11)5-8(6-12)10(7)13-2/h4-5,12H,3,6H2,1-2H3

InChI Key

CURKESUTRPIYLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)CO)OC

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 5 Chloro 3 Ethyl 2 Methoxybenzyl Alcohol

Established and Novel Synthetic Routes

The construction of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol can be approached through several strategic disconnections. A common and logical strategy involves the late-stage reduction of the corresponding benzaldehyde (B42025), 5-Chloro-3-ethyl-2-methoxybenzaldehyde. The primary challenge lies in the regioselective synthesis of this polysubstituted aromatic precursor.

Reduction-Based Syntheses of Substituted Benzyl (B1604629) Alcohols

The conversion of a substituted benzaldehyde to its corresponding benzyl alcohol is a fundamental transformation in organic synthesis. This reduction can be accomplished using a variety of reagents and methods, each with its own advantages in terms of selectivity, reactivity, and mildness of conditions.

Hydride Reducing Agents: The most common method for this conversion is the use of hydride-donating reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols. It is often used in protic solvents like ethanol (B145695) or methanol (B129727) and is known for its high chemoselectivity, leaving other functional groups like esters and nitro groups intact.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent, capable of reducing aldehydes, ketones, esters, and carboxylic acids to alcohols. Its high reactivity necessitates the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Diisobutylaluminium hydride (DIBAL-H) is another versatile reducing agent, often used at low temperatures to achieve selective reductions. It can reduce esters to aldehydes or, with different stoichiometry and conditions, to primary alcohols.

The choice of reducing agent depends on the functional groups present in the precursor molecule. For the reduction of 5-Chloro-3-ethyl-2-methoxybenzaldehyde, the mild conditions offered by sodium borohydride would be sufficient and advantageous, preventing any undesired side reactions.

Catalytic Hydrogenation: An alternative to hydride reagents is catalytic hydrogenation. This process involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is highly efficient but may also reduce other susceptible functional groups, such as alkenes or alkynes if present in the molecule.

A summary of common reduction methods is presented in the table below.

Reagent/CatalystSolvent(s)Typical ConditionsSelectivity
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom TemperatureHigh for Aldehydes/Ketones
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THF0 °C to Reflux (anhydrous)Low (reduces many functional groups)
Catalytic Hydrogenation (e.g., Pd/C)Ethanol, Ethyl AcetateH₂ atmosphere, RT to elevated temp.Reduces C=O, C=C, C≡C, -NO₂

Halogenation and Functional Group Interconversion Strategies

The synthesis of the required precursor, 5-Chloro-3-ethyl-2-methoxybenzaldehyde, hinges on the strategic introduction of substituents onto the benzene (B151609) ring. This involves a sequence of electrophilic aromatic substitution and functional group interconversion (FGI) steps where the order of reactions is critical for achieving the correct regiochemistry. fiveable.melibretexts.org

A plausible synthetic sequence could begin with a less substituted aromatic starting material. The directing effects of the existing substituents guide the position of incoming electrophiles.

Activating groups (like -OH, -OR, -NH₂, alkyl groups) direct incoming electrophiles to the ortho and para positions. fiveable.me

Deactivating groups (like -NO₂, -CN, -CHO, -COR) direct incoming electrophiles to the meta position. fiveable.me Halogens are an exception, being deactivating but ortho, para-directing. fiveable.me

Considering these principles, one potential synthetic route is:

Friedel-Crafts Acylation: Starting with m-ethylanisole, a Friedel-Crafts acylation could introduce a formyl group (-CHO). The methoxy (B1213986) group is a strong ortho, para-director, and the ethyl group is a weaker ortho, para-director. This would likely lead to formylation at the position para to the methoxy group, yielding 4-methoxy-2-ethylbenzaldehyde.

Directed Ortho Metalation (DoM): A more regioselective approach might be necessary. DoM strategies allow for the deprotonation of a position ortho to a directing metalating group (DMG), followed by quenching with an electrophile.

Halogenation: Once a precursor like 3-ethyl-2-methoxybenzaldehyde is synthesized, the final chlorine atom must be introduced. In this molecule, the methoxy and ethyl groups are activating and ortho, para-directing, while the aldehyde group is deactivating and meta-directing. The position para to the strongly activating methoxy group (C5) is the most likely site for electrophilic chlorination, leading to the desired 5-chloro-3-ethyl-2-methoxybenzaldehyde.

Functional group interconversions are also key. For example, an ethyl group can be installed via Friedel-Crafts acylation with acetyl chloride to form an acetophenone, which is then reduced to the ethyl group (e.g., by Clemmensen or Wolff-Kishner reduction). libretexts.org

Catalytic Approaches and Mechanistic Aspects in Formation

Catalysis offers powerful tools for the synthesis of substituted benzyl alcohols, often providing higher efficiency and selectivity.

Catalytic Reduction: As mentioned, the catalytic hydrogenation of the precursor benzaldehyde is a primary method for forming the benzyl alcohol. The mechanism involves the adsorption of the aldehyde's carbonyl group and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=O double bond.

Catalytic Oxidation of Toluenes: A more direct, though often challenging, route is the selective oxidation of the benzylic C-H bond of the corresponding toluene (B28343) (5-chloro-3-ethyl-2-methoxytoluene). Various catalytic systems, often based on transition metals like cobalt, manganese, or copper, can facilitate this transformation using oxidants ranging from air to peroxides. organic-chemistry.org A key challenge is preventing over-oxidation to the aldehyde or carboxylic acid. organic-chemistry.org

Novel Catalytic Routes: Recent research has explored novel metal-free methods. For instance, diverse alcohols have been synthesized by the coupling of diazoalkanes (derived from p-toluenesulfonylhydrazones) with water under reflux or microwave conditions, avoiding the need for metal catalysts. organic-chemistry.org

The mechanism of benzyl alcohol formation can also be part of other reactions. For example, the Cannizzaro reaction, which occurs with aldehydes lacking α-hydrogens in the presence of a strong base, involves a disproportionation where one molecule of aldehyde is reduced to a benzyl alcohol while another is oxidized to a carboxylate. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the transfer of a hydride ion to a second aldehyde molecule.

Chemo-, Regio-, and Stereoselective Synthetic Control in Benzyl Alcohol Derivatization

Achieving high selectivity is paramount in the synthesis of complex molecules like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. A prime example is the reduction of the aldehyde group without affecting the chloro or methoxy substituents. The use of mild reagents like NaBH₄ is a classic strategy for achieving this chemoselectivity. Conversely, highly chemoselective methods have been developed for the chlorination of benzyl alcohols under neutral conditions using 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic dimethyl sulfoxide (B87167) (DMSO), which selectively chlorinates benzylic alcohols in the presence of aliphatic alcohols. thieme-connect.com

Regioselectivity: The correct placement of substituents on the aromatic ring is a major challenge controlled by the directing effects of the groups already present. fiveable.meyoutube.com As outlined in section 2.1.2, the synthesis plan must carefully sequence the introduction of the chloro, ethyl, and methoxy groups to exploit their directing effects and arrive at the 2,3,5-substitution pattern. Failure to control the reaction order can lead to a mixture of undesired regioisomers. youtube.com

Stereoselectivity: The benzylic carbon in this compound is not a stereocenter. However, the principles of stereoselective synthesis are crucial for many related benzyl alcohol derivatives. Chiral benzyl alcohols can be synthesized through methods such as the asymmetric reduction of prochiral ketones or the enantioselective addition of organometallic reagents to aldehydes. For example, chemoenzymatic synthesis coupling formate (B1220265) dehydrogenase to alcohol dehydrogenase can produce isotopically labeled benzyl alcohols with very high isotopic and enantiomeric purity.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of benzyl alcohols aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Use of Green Solvents and Catalysts: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives include water, supercritical fluids, or recyclable solvents like propylene (B89431) carbonate. nih.gov Furthermore, there is a shift from using expensive and toxic heavy metal catalysts to more abundant, less toxic metals like iron. nih.gov Iron(III) chloride, for example, has been used as an inexpensive and low-toxicity catalyst for the etherification of benzyl alcohols in the green solvent propylene carbonate. nih.gov

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). Reactions like catalytic hydrogenations are highly atom-economical. Transition-metal-free protocols, such as the base-mediated radical coupling of aromatic alcohols, offer pathways that are simple, less toxic, and cost-efficient, avoiding metal-based waste. chalmers.seresearchgate.net

Energy Efficiency: Alternative energy sources can make synthetic processes more sustainable. Microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. organic-chemistry.org Mechanochemistry, which involves reactions induced by mechanical force (ball milling), can also lead to more sustainable protocols by reducing or eliminating the need for solvents.

Sustainable Protocols: An example of a sustainable approach is the development of electro-organic synthesis methods. A sustainable and green convergent electro-organic synthesis of substituted benzyl alcohol derivatives in biphasic electrolysis has been reported, utilizing a persulfate mediator. youtube.com Another approach involves the transition-metal-free radical coupling of aromatic alcohols, where a strong base acts as both a base and a radical initiator, avoiding the need for external oxidants or metal catalysts. researchgate.net

Green Chemistry PrincipleApplication in Benzyl Alcohol Synthesis
Waste Prevention Using catalytic reactions over stoichiometric reagents.
Atom Economy Addition reactions like catalytic hydrogenation.
Less Hazardous Synthesis Replacing toxic solvents and heavy metal catalysts with greener alternatives (e.g., water, iron catalysts). nih.gov
Energy Efficiency Employing microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. organic-chemistry.org
Use of Renewable Feedstocks (Potential) Deriving starting materials from biomass.
Catalysis Development of novel, efficient catalysts (e.g., iron-based, organocatalysts, electro-catalysis). nih.govyoutube.com

Iii. Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3 Ethyl 2 Methoxybenzyl Alcohol

Reaction Pathways and Transformation Studies

The reactivity of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol can be categorized into several key pathways, including oxidation of the alcohol, reduction and dehalogenation, and substitution reactions at both the aromatic ring and the benzylic position.

The primary alcohol group in this compound is susceptible to oxidation to form the corresponding aldehyde (5-Chloro-3-ethyl-2-methoxybenzaldehyde) and carboxylic acid (5-Chloro-3-ethyl-2-methoxybenzoic acid). The specific product obtained depends on the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of benzyl (B1604629) alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂). The oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

A plausible mechanism for the oxidation of a substituted benzyl alcohol, such as 4-methoxybenzyl alcohol, involves the formation of a chromate (B82759) ester intermediate when using a chromium-based oxidant. This is followed by the rate-determining step of a base-assisted E2 elimination to yield the aldehyde. researchgate.net Further oxidation to the carboxylic acid proceeds through a hydrated aldehyde intermediate.

Table 1: Oxidation Products of this compound

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)5-Chloro-3-ethyl-2-methoxybenzaldehyde
Manganese dioxide (MnO₂)5-Chloro-3-ethyl-2-methoxybenzaldehyde
Potassium permanganate (KMnO₄)5-Chloro-3-ethyl-2-methoxybenzoic acid
Chromic acid (H₂CrO₄)5-Chloro-3-ethyl-2-methoxybenzoic acid

The benzyl alcohol moiety can undergo reduction to the corresponding toluene (B28343) derivative (1-chloro-5-ethyl-2-methoxy-3-methylbenzene). This transformation can be achieved through catalytic hydrogenation or by using reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid. The ease of reduction is influenced by the substituents on the aromatic ring, with electron-donating groups generally facilitating the reaction by stabilizing a carbocation-like transition state. sci-hub.se

Dehalogenation, the removal of the chlorine atom, can be accomplished through various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or by using reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. The reactivity of the C-Cl bond towards cleavage is influenced by the electronic environment of the aromatic ring.

Aromatic Ring Substitution:

The substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho-, para-directing. The ethyl group (-CH₂CH₃) is a weak activating group and is also ortho-, para-directing. The chloro group (-Cl) is a deactivating group but is ortho-, para-directing. The hydroxymethyl group (-CH₂OH) is a weak deactivating group.

Considering the combined directing effects, the most likely positions for electrophilic attack are the 4- and 6-positions, which are ortho and para to the strongly activating methoxy group and ortho to the ethyl group.

Nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile, is generally difficult for aryl halides unless activated by strong electron-withdrawing groups ortho or para to the halogen. libretexts.org In the case of this compound, the presence of electron-donating and weakly deactivating groups makes this reaction pathway less favorable under standard conditions.

Benzylic Position Substitution:

The hydroxyl group of the benzyl alcohol can be converted into a good leaving group, for example, by protonation in the presence of a strong acid or by conversion to a tosylate. This facilitates nucleophilic substitution at the benzylic carbon. The mechanism can proceed via an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile. The formation of a benzylic carbocation in an Sₙ1-type mechanism would be stabilized by the electron-donating methoxy and ethyl groups.

Kinetic and Thermodynamic Analyses of Key Transformations

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic parameters. These analyses provide insights into the reaction mechanisms.

For many reactions involving benzyl derivatives, the formation of a carbocation-like species at the benzylic position is often the rate-limiting step. youtube.com In the case of nucleophilic substitution at the benzylic position proceeding through an Sₙ1 mechanism, the rate-determining step is the departure of the leaving group to form the benzylic carbocation. The stability of this carbocation, and thus the reaction rate, is significantly influenced by the electronic effects of the aromatic substituents.

Studies on related benzyl systems have shown that the transition state for these reactions can be characterized by a significant degree of charge separation. nih.gov The presence of electron-donating groups, such as the methoxy and ethyl groups in the target molecule, would be expected to stabilize the transition state leading to a benzylic carbocation, thereby increasing the reaction rate.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. In reactions involving the cleavage of a C-H or C-X (where X is a halogen) bond, substituting an atom with its heavier isotope can lead to a change in the reaction rate.

Deuterium (B1214612) Isotope Effects: In the oxidation of benzyl alcohols, a primary deuterium isotope effect (kH/kD > 1) is often observed when the C-H bond at the benzylic position is broken in the rate-determining step. nih.gov For nucleophilic substitution reactions at the benzylic center, secondary deuterium isotope effects can provide information about the hybridization of the benzylic carbon in the transition state.

Chlorine Isotope Effects: In reactions involving the cleavage of the C-Cl bond, such as nucleophilic substitution or dehalogenation, a primary chlorine isotope effect (k³⁵Cl/k³⁷Cl > 1) can be observed if this bond breaking occurs in the rate-determining step. cdnsciencepub.comresearchgate.netacs.org The magnitude of the chlorine KIE can provide information about the extent of C-Cl bond cleavage in the transition state. For instance, a larger isotope effect suggests a greater degree of bond breaking. cdnsciencepub.com

Derivatization Strategies for Structural and Functional Modulation

The chemical modification of this compound serves as a critical avenue for modulating its structural and functional properties. Derivatization strategies primarily focus on the reactive benzyl alcohol moiety, allowing for the introduction of a diverse array of functional groups and the construction of more complex molecular architectures. These modifications are instrumental in exploring the structure-activity relationships of its derivatives.

The hydroxyl group of this compound is amenable to standard esterification and etherification reactions, providing straightforward methods for structural variation.

Esterification Protocols:

Esterification of benzyl alcohols can be achieved through various methods, including reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, direct esterification with a carboxylic acid can be promoted by an acid catalyst, such as p-toluenesulfonic acid, often with removal of water to drive the equilibrium. researchgate.net A more reactive approach involves the use of an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct.

A representative esterification of this compound with a generic carboxylic acid is depicted below:

Reactants: this compound, Carboxylic acid (R-COOH)

Catalyst: Acid catalyst (e.g., H₂SO₄, p-TsOH) or base (for acid chlorides/anhydrides)

Product: 5-Chloro-3-ethyl-2-methoxybenzyl ester

ReagentCatalyst/ConditionsProduct
Acetic AnhydridePyridine, room temperature5-Chloro-3-ethyl-2-methoxybenzyl acetate
Benzoyl ChlorideTriethylamine, CH₂Cl₂5-Chloro-3-ethyl-2-methoxybenzyl benzoate
Propionic AcidH₂SO₄ (cat.), Toluene, reflux5-Chloro-3-ethyl-2-methoxybenzyl propionate

Etherification Protocols:

Etherification of this compound can be accomplished through methods such as the Williamson ether synthesis or acid-catalyzed dehydration. The Williamson ether synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. organic-chemistry.org Acid-catalyzed intermolecular dehydration with another alcohol can also yield ethers, though this method can sometimes lead to mixtures of products. researchgate.net More modern approaches include iron-catalyzed cross-dehydrative etherification with a range of aliphatic alcohols, which offers high chemoselectivity. researchgate.net

A general Williamson ether synthesis reaction is shown below:

Deprotonation: this compound + NaH → Sodium 5-chloro-3-ethyl-2-methoxybenzyl alkoxide

Nucleophilic Substitution: Sodium 5-chloro-3-ethyl-2-methoxybenzyl alkoxide + R-X → 5-Chloro-3-ethyl-2-methoxybenzyl ether + NaX

Alkylating AgentBase/SolventProduct
Methyl IodideNaH, THF5-Chloro-3-ethyl-2-methoxybenzyl methyl ether
Ethyl BromideK₂CO₃, Acetone5-Chloro-3-ethyl-2-methoxybenzyl ethyl ether
Benzyl BromideNaH, DMFDibenzyl ether derivative

Beyond simple ester and ether formation, the benzyl alcohol functionality can be leveraged for more complex carbon-carbon and carbon-heteroatom bond-forming reactions, including coupling reactions and the construction of heterocyclic systems.

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of benzyl alcohols. For instance, the direct Suzuki-Miyaura coupling of benzyl alcohols with arylboronic acids can be achieved using a palladium catalyst, such as Pd(PPh₃)₄, to form diarylmethane structures. rsc.orgrsc.orgresearchgate.net This reaction proceeds through the activation of the benzylic C-O bond. Similarly, palladium catalysis can facilitate the amidation of the benzylic C-H bond with o-aminobenzamides to construct quinazolinones. acs.org

A schematic of a palladium-catalyzed Suzuki-Miyaura coupling is as follows:

Reactants: this compound, Arylboronic acid (Ar-B(OH)₂)

Catalyst: Pd(PPh₃)₄

Product: 2-(Arylmethyl)-4-chloro-6-ethyl-1-methoxybenzene

Coupling PartnerCatalyst SystemProduct Type
Phenylboronic AcidPd(PPh₃)₄, TolueneDiaryl-methane derivative
Indole-3-carboxylic acidPd(OAc)₂, WaterBis(indolyl)methane derivative
o-AminobenzamidePd catalystQuinazolinone derivative

Heterocycle Annulation:

The benzyl alcohol can also serve as a precursor for the in-situ generation of an aldehyde, which can then participate in multicomponent reactions to form heterocyclic rings. For example, a metal-free dehydrogenative process can convert the benzyl alcohol to the corresponding benzaldehyde (B42025), which can then react with other components to form pyrazolo[3,4-b]pyridine and pyrazoline derivatives. acs.org Another approach involves the oxidation of the benzyl alcohol to an aldehyde, which then undergoes a condensation reaction to form heterocycles such as dihydropyrimidinones. nih.gov

A representative heterocycle annulation is the Biginelli reaction, following in-situ oxidation:

Oxidation: this compound → 5-Chloro-3-ethyl-2-methoxybenzaldehyde

Condensation: 5-Chloro-3-ethyl-2-methoxybenzaldehyde + Ethyl acetoacetate (B1235776) + Urea → Dihydropyrimidinone derivative

Reagents for AnnulationCatalyst/ConditionsHeterocyclic Product
Ethyl acetoacetate, UreaCNs@PCC, CH₃CN, 80°CDihydropyrimidinone
Ethyl acetoacetate, NH₄OAc, DimedoneCNs@PCC, CH₃CN, 80°CDihydropyridine
Acetophenone, Pyrazole amineBase, ToluenePyrazolo[3,4-b]pyridine

Iv. Applications of 5 Chloro 3 Ethyl 2 Methoxybenzyl Alcohol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The strategic placement of reactive sites and modulating electronic effects of the substituents on the benzene (B151609) ring of 5-chloro-3-ethyl-2-methoxybenzyl alcohol make it a crucial intermediate in multi-step synthetic sequences. The benzylic alcohol functionality serves as a handle for a variety of chemical transformations, including oxidation, halogenation, and etherification, allowing for its seamless integration into larger molecular structures.

Precursor in Natural Product Analog Synthesis

While direct examples of the incorporation of this compound into the total synthesis of natural products are not extensively documented, its structural motifs are present in various classes of naturally occurring compounds. Synthetic chemists often utilize analogs of this substituted benzyl (B1604629) alcohol to construct complex natural product derivatives. The rationale behind using such analogs is to systematically probe structure-activity relationships (SAR) and develop derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, substituted benzyl ethers are key components in the synthesis of cinmethylin (B129038) analogs, which are compounds with herbicidal activity. The synthesis of these analogs often involves the alkylation of a core structure with various benzyl halides, a transformation for which this compound can serve as a precursor after conversion to the corresponding benzyl halide.

The synthesis of capsaicin (B1668287) analogs, which are known for their diverse biological activities, also provides a relevant context. These syntheses often involve the use of substituted vanillylamine (B75263) precursors, which can be conceptually derived from substituted benzyl alcohols. The chloro, ethyl, and methoxy (B1213986) functionalities on the aromatic ring of this compound can be strategically manipulated to generate a library of vanillylamine analogs for the synthesis of novel capsaicinoids with potentially unique biological profiles. nih.gov

Building Block for Pharmaceutical Scaffolds and Heterocyclic Systems

The polysubstituted aromatic core of this compound is a valuable starting point for the synthesis of a wide array of pharmaceutical scaffolds and heterocyclic systems. Substituted benzyl alcohols and their derivatives are frequently employed in the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

For example, in the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities, benzylic alcohols can be used directly in multicomponent reactions. researchgate.net Although a specific example using this compound is not provided, the general methodology highlights the potential for its application. The synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives further illustrates the utility of related chloro-methoxy substituted aromatic compounds in generating libraries of potential drug candidates. researchgate.net

Furthermore, the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors has been shown to utilize 5-chloro-substituted indole (B1671886) derivatives. mdpi.com While the starting material in the cited example is a 5-chloro-3-formyl indole, the retrosynthetic disconnection of such molecules can often lead back to simpler substituted benzene derivatives, showcasing the potential of compounds like this compound as foundational building blocks in the synthesis of complex, biologically active molecules.

Pharmaceutical Scaffold/Heterocycle General Synthetic Approach Involving Substituted Benzyl Alcohol Derivatives Potential Application of this compound
Quinazolinones Multicomponent reaction of isatoic anhydrides, amines, and benzylic alcohols. researchgate.netDirect use as the benzylic alcohol component to introduce the substituted phenyl moiety.
Benzamides Reaction of substituted benzoic acids (derivable from benzyl alcohols) with amines. researchgate.netOxidation to the corresponding benzoic acid, followed by amidation.
Indole-based EGFR Inhibitors Multi-step synthesis starting from substituted anilines or benzaldehydes. mdpi.comAs a precursor to a substituted benzaldehyde (B42025) or aniline (B41778) required for the indole ring formation.
Cinmethylin Analogs Alkylation of a core alcohol with substituted benzyl halides.Conversion to 5-chloro-3-ethyl-2-methoxybenzyl chloride for use as an alkylating agent.

Retrosynthetic Analysis and Strategic Implementation in Target-Oriented Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. The unique substitution pattern of this compound makes it an attractive synthon in such analyses.

In a retrosynthetic sense, the presence of the 5-chloro-3-ethyl-2-methoxybenzyl moiety in a target molecule would suggest a disconnection at the benzylic carbon. This could lead back to this compound itself or a derivative like the corresponding aldehyde or halide. The directing effects of the substituents on the aromatic ring are crucial considerations in planning the forward synthesis. The methoxy group is an ortho-, para-director, while the chloro and ethyl groups are also ortho-, para-directing, albeit weaker. This predictable regioselectivity is a significant advantage in target-oriented synthesis. researchgate.net

For instance, in the synthesis of a complex pharmaceutical target containing a polysubstituted aromatic ring, if the desired substitution pattern matches that of this compound, it becomes a highly strategic starting material. The synthesis can then focus on elaborating the benzylic position and introducing other functionalities as required. The conversion of the benzyl alcohol to a benzyl chloride, for example, transforms it into an effective electrophile for alkylation reactions, a common strategy in the assembly of complex molecules.

The strategic implementation of this building block allows for a convergent and efficient synthesis, where a significant portion of the target molecule's complexity is introduced in a single step using a pre-functionalized and readily available starting material. While specific, published examples of retrosynthetic analyses leading directly back to this compound are not prevalent, the principles of organic synthesis strongly support its utility as a strategic starting material for targets bearing this specific substitution pattern.

V. Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Chloro 3 Ethyl 2 Methoxybenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Chloro-3-ethyl-2-methoxybenzyl alcohol. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show two singlets for the two non-equivalent aromatic protons, a consequence of the substitution pattern on the benzene (B151609) ring. The benzylic protons of the -CH₂OH group would appear as a singlet, or potentially a doublet if coupled to the hydroxyl proton. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The methoxy (B1213986) group protons would be observed as a sharp singlet, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons would fall in the typical downfield region for substituted benzenes, with variations depending on the electronic effects of the chloro, ethyl, and methoxy substituents. libretexts.orglibretexts.org The carbon of the benzylic alcohol (-CH₂OH) would resonate at a characteristic chemical shift, as would the carbons of the ethyl and methoxy groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Ar-H~7.0-7.3-s-
Ar-H~6.8-7.1-s-
-CH₂OH~4.6~60-65s (or d)- (or ~5-7 Hz)
-OHVariable (broad)-br s-
-OCH₃~3.8~55-60s-
-CH₂CH₃~2.6~20-25q~7.5 Hz
-CH₂CH₃~1.2~13-16t~7.5 Hz
Ar-C (C-Cl)-~125-130--
Ar-C (C-CH₂CH₃)-~140-145--
Ar-C (C-OCH₃)-~155-160--
Ar-C (C-CH₂OH)-~135-140--
Ar-C (CH)-~120-125--
Ar-C (CH)-~115-120--

Note: The predicted chemical shifts are estimations based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions. rsc.orgrsc.org

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Delineation and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. Electron Ionization (EI) is a common technique used to induce fragmentation, providing a characteristic pattern that serves as a molecular fingerprint.

For this compound (C₁₀H₁₃ClO₂), the molecular ion peak [M]⁺• would be expected, along with a prominent [M+2]⁺• peak at approximately one-third the intensity of the [M]⁺• peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z [M-17]⁺.

Loss of a methoxy radical (•OCH₃): This cleavage would produce a fragment at m/z [M-31]⁺.

Benzylic cleavage: The loss of the entire hydroxymethyl group (•CH₂OH) would lead to a fragment at m/z [M-31]⁺. Alternatively, cleavage of the bond between the aromatic ring and the benzylic carbon can occur.

Loss of a chlorine atom (•Cl): This would generate a fragment at m/z [M-35]⁺.

Loss of an ethyl group (•CH₂CH₃): This would result in a fragment at m/z [M-29]⁺.

Interactive Data Table: Predicted Key Mass Fragments

m/z Proposed Fragment Fragmentation Pathway
200/202[C₁₀H₁₃ClO₂]⁺•Molecular Ion
183/185[C₁₀H₁₂ClO]⁺Loss of •OH
169/171[C₉H₁₀ClO]⁺Loss of •CH₂OH or •OCH₃
165[C₁₀H₁₃O₂]⁺Loss of •Cl
171/173[C₈H₈ClO₂]⁺Loss of •CH₂CH₃

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine results in isotopic peaks separated by 2 Da.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. openstax.orgudel.edu

C-H stretching vibrations of the aromatic ring are expected to appear in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching from the ethyl and methoxy groups will likely be observed in the 2850-3000 cm⁻¹ range.

The C=C stretching vibrations of the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. udel.edu

A strong C-O stretching vibration for the alcohol is expected around 1050-1260 cm⁻¹. openstax.org

The C-O stretching of the methoxy group (aromatic ether) will also appear in this region.

The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (alcohol)3200-3600Strong, Broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=C Stretch (aromatic)1450-1600Medium, Sharp
C-O Stretch (alcohol)1050-1260Strong
C-O Stretch (ether)1000-1300Strong
C-Cl Stretch600-800Medium to Strong

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related substituted benzyl (B1604629) alcohol structures allows for informed predictions about its solid-state packing and intermolecular interactions. nih.gov A key feature in the crystal packing of benzyl alcohols is the formation of intermolecular hydrogen bonds involving the hydroxyl group. mdpi.comnih.gov It is highly probable that the molecules of this compound would form hydrogen-bonded chains or networks, with the hydroxyl group of one molecule acting as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule (O-H···O).

In addition to strong hydrogen bonds, other weaker intermolecular interactions are expected to play a significant role in stabilizing the crystal lattice. These may include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: The interaction of C-H bonds with the electron-rich π-system of the aromatic ring.

Halogen bonding: The electrophilic region on the chlorine atom (σ-hole) could potentially interact with a nucleophilic site on an adjacent molecule. nih.gov

The interplay of these various intermolecular forces would dictate the final crystal packing arrangement, influencing physical properties such as melting point and solubility. nih.gov

Vi. Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Ethyl 2 Methoxybenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. For 5-Chloro-3-ethyl-2-methoxybenzyl alcohol, these methods elucidate how the arrangement of its constituent atoms and the distribution of electrons influence its stability and chemical behavior. Such studies typically begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it is widely applied to organic molecules like this compound. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry and various electronic properties. dntb.gov.uanih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data are representative values typical for a molecule of this structure, as would be calculated using DFT methods.

ParameterPredicted ValueSignificance
Optimized Total Energy-958.7 HartreeRepresents the total electronic energy of the molecule in its most stable geometric conformation.
Dipole Moment2.5 DebyeIndicates a moderate overall polarity, influencing solubility and intermolecular electrostatic interactions.
Mean Polarizability (α)18.5 x 10-24 cm3Measures the molecule's susceptibility to electronic distortion by electric fields, affecting dispersion forces.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more reactive. For this compound, the electron-donating methoxy (B1213986) and ethyl groups and the electron-withdrawing chloro group differentially influence the energies and spatial distributions of these orbitals, determining the most likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound Note: These values are representative and illustrate typical results from FMO analysis.

ParameterPredicted Value (eV)Interpretation
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating capability.
ELUMO-0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.4 eVIndicates high kinetic stability and relatively low chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. This analysis is invaluable for identifying sites prone to electrophilic and nucleophilic interactions.

In an MEP map of this compound, distinct regions would be visible:

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to sites susceptible to electrophilic attack. They are typically found around electronegative atoms, such as the oxygen atoms of the hydroxyl and methoxy groups, and the chlorine atom.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive region is typically associated with the hydrogen atom of the hydroxyl group, highlighting its potential role as a hydrogen bond donor.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential, often corresponding to the nonpolar hydrocarbon portions of the molecule, such as the ethyl group and the aromatic ring's carbon framework.

The MEP surface visually confirms the electronic effects of the various substituents on the benzene (B151609) ring, guiding the understanding of how the molecule will interact with other chemical species.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on a static, minimum-energy structure, this compound is a flexible molecule with several rotatable bonds (e.g., C-C bond of the ethyl group, C-O bonds of the methoxy and benzyl (B1604629) alcohol groups). Molecular Dynamics (MD) simulations are employed to explore the conformational space of such molecules over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By simulating the molecule over a period (from picoseconds to microseconds) in a given environment (e.g., in a vacuum or solvated in water), MD can reveal the preferred conformations, the energy barriers between them, and the dynamics of conformational changes. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, a process that a static model cannot capture. For a substituted benzyl alcohol, MD would explore the rotational freedom of the hydroxymethyl and methoxy groups, which is crucial for their hydrogen bonding capabilities. iaea.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in Mechanistic Understanding

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties. nih.gov For this compound, a QSAR approach could be used to predict its potential biological effects based on calculated molecular descriptors. nih.gov

The process involves several steps:

Descriptor Calculation: A wide range of molecular descriptors for this compound are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: A dataset of similar compounds with known activities (e.g., toxicity, receptor binding affinity) is assembled. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that links the calculated descriptors to the observed activity.

Prediction and Mechanistic Insight: The model can then be used to predict the activity of this compound. The descriptors that are most influential in the model (e.g., hydrophobicity, represented by logP, or electronic parameters like the Hammett constant) can provide mechanistic insights into how structural features drive the molecule's activity. nih.govnih.gov For instance, QSAR studies on benzyl alcohols have often shown that toxicity can be dependent on both hydrophobicity and electronic effects. nih.gov

Table 3: Relevant Molecular Descriptors for QSAR Analysis Note: These descriptors for this compound can be calculated from its structure and used in QSAR models.

Descriptor TypeExample DescriptorPredicted Value/Relevance
PhysicochemicalLogP (Octanol-Water Partition Coefficient)~3.0 (Predicted); indicates moderate hydrophobicity, relevant for membrane permeability.
TopologicalTopological Polar Surface Area (TPSA)~29.5 Ų; relates to hydrogen bonding potential and transport properties.
ElectronicHammett Constant (σ) of SubstituentsUsed to quantify the electron-donating/withdrawing effects of the Cl, Et, and OMe groups on the ring.
Quantum ChemicalLUMO EnergyRelates to electrophilicity and the potential for covalent interactions.

Vii. Exploration of Biological Activities and Molecular Interactions of 5 Chloro 3 Ethyl 2 Methoxybenzyl Alcohol

Investigation of Molecular Mechanisms of Action

No studies were found that investigate the molecular mechanisms of action of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol.

There is no available data on the interaction of this compound with any specific enzymes or receptors at the molecular level.

Research on the protein binding properties of this compound and its potential to modulate biological pathways has not been published.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

No structure-activity relationship (SAR) studies have been conducted on this compound to provide insights into its mechanistic functions.

Molecular Docking and Ligand-Target Interaction Analysis

There are no molecular docking simulations or ligand-target interaction analyses available in the scientific literature for this compound.

Viii. Environmental Fate and Degradation Studies of 5 Chloro 3 Ethyl 2 Methoxybenzyl Alcohol

Pathways of Environmental Transformation and Biodegradation

The environmental transformation of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol is expected to be governed by a combination of biotic and abiotic processes. The structural features of the molecule, including the chlorinated aromatic ring, the ethyl group, the methoxy (B1213986) group, and the benzyl (B1604629) alcohol moiety, will influence its susceptibility to degradation.

Biodegradation is a key process dictating the environmental fate of many organic compounds. eurochlor.org Microorganisms, through their enzymatic machinery, can break down complex molecules into simpler, less harmful substances. epa.gov For chlorinated aromatic compounds, biodegradability is significantly influenced by the degree of chlorination and the specific redox conditions of the environment. eurochlor.org

Under aerobic conditions , the degradation of benzyl alcohol and its derivatives typically initiates with the oxidation of the alcohol group. nih.gov This process, often catalyzed by alcohol and aldehyde dehydrogenases, would likely convert this compound sequentially to 5-chloro-3-ethyl-2-methoxybenzaldehyde and then to 5-chloro-3-ethyl-2-methoxybenzoic acid. researchgate.net Following these initial transformations, the aromatic ring becomes more susceptible to cleavage by dioxygenase enzymes, leading to the formation of catecholic intermediates. nih.govresearchgate.net These intermediates are then further metabolized, eventually entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov The chlorine substituent can be removed at various stages of this process.

Anaerobic biodegradation presents an alternative pathway, particularly for more highly chlorinated compounds. eurochlor.org In environments devoid of oxygen, reductive dehalogenation, or halorespiration, can occur, where the chlorinated compound serves as an electron acceptor, leading to the removal of chlorine atoms. eurochlor.org This process would result in the formation of less chlorinated congeners of the parent compound.

Abiotic degradation processes may also contribute to the transformation of this compound. Photolysis, the breakdown of compounds by light, could be a relevant pathway, especially in sunlit surface waters. However, benzyl alcohol itself is not expected to be a primary route of degradation in the atmosphere or water. epa.gov Chemical transformations, such as reactions with atmospheric radicals, could also play a role. nih.govresearchgate.net

Formation and Characterization of Environmental Metabolites

Based on the expected degradation pathways, a number of potential metabolites can be predicted. As mentioned, the initial oxidation products under aerobic conditions would be 5-chloro-3-ethyl-2-methoxybenzaldehyde and 5-chloro-3-ethyl-2-methoxybenzoic acid . nih.govresearchgate.net Further degradation would likely involve hydroxylation of the aromatic ring, leading to the formation of chlorinated catechols.

Under anaerobic conditions, the primary metabolites would be dechlorinated versions of the parent molecule. For instance, the removal of the chlorine atom would yield 3-ethyl-2-methoxybenzyl alcohol .

The table below summarizes the potential environmental metabolites of this compound based on known degradation pathways of similar compounds.

Parent Compound Potential Metabolite Formation Pathway
This compound5-Chloro-3-ethyl-2-methoxybenzaldehydeAerobic oxidation
This compound5-Chloro-3-ethyl-2-methoxybenzoic acidAerobic oxidation
This compoundChlorinated catecholsAerobic ring hydroxylation
This compound3-Ethyl-2-methoxybenzyl alcoholAnaerobic reductive dechlorination

It is important to note that the actual metabolites formed will depend on the specific environmental conditions and the microbial communities present.

Green Chemistry Perspectives on Environmental Impact Reduction

Green chemistry offers a proactive approach to minimizing the environmental footprint of chemical products and processes. mdpi.com The principles of green chemistry can be applied throughout the lifecycle of a compound like this compound, from its synthesis to its ultimate disposal, to reduce its potential for environmental harm.

One of the core principles of green chemistry is the use of safer solvents and reagents . nih.gov In the synthesis of substituted benzyl alcohols, traditional methods often employ hazardous solvents and reagents. nih.gov Green chemistry encourages the use of more environmentally benign alternatives, such as water or organic carbonates, as reaction media. mdpi.comnih.gov

Catalysis is another key aspect of green chemistry. The use of efficient and selective catalysts can reduce energy consumption and waste generation. For instance, iron(III) chloride has been used as a catalyst for the benzylation of arenes with benzyl alcohols under green conditions, producing only water as a byproduct. eurochlor.org Similarly, palladium-catalyzed carbonylation of benzyl alcohols in organic carbonates provides a sustainable route to valuable chemical intermediates. mdpi.com

Atom economy , which maximizes the incorporation of all materials used in the process into the final product, is a fundamental concept in green chemistry. mdpi.com By designing synthetic routes that are highly atom-economical, the generation of waste can be significantly reduced.

Furthermore, designing chemicals for degradation is a crucial green chemistry principle. This involves creating molecules that, after their intended use, will break down into innocuous substances in the environment. While retroactively applying this to an existing compound is not possible, it is a critical consideration for the design of future chemicals.

The application of these green chemistry principles to the synthesis and use of this compound and similar compounds can lead to more sustainable chemical processes with a reduced environmental impact.

Ix. Future Research Directions and Unexplored Avenues for 5 Chloro 3 Ethyl 2 Methoxybenzyl Alcohol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol and its derivatives is a primary area for future investigation. Current synthetic approaches for similar substituted benzyl (B1604629) alcohols often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes.

Key areas of focus could include:

Catalytic C-H Functionalization: Directing group-assisted ortho-C-H functionalization of simpler aromatic precursors could provide a more atom-economical approach to introduce the ethyl and hydroxymethyl groups.

Green Solvents and Reagents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, and replacing hazardous reagents with more sustainable alternatives would be a significant step forward. For instance, exploring enzymatic or whole-cell biocatalysis for the selective hydroxymethylation or chlorination steps could offer a milder and more selective synthetic pathway.

Flow Chemistry Synthesis: Transitioning from batch to continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety. This approach is particularly amenable to industrial-scale production.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Focus
Traditional Multi-step Synthesis Established and predictable chemistryOptimization of existing steps, improvement of yields
Catalytic C-H Functionalization Increased atom economy, fewer synthetic stepsDevelopment of selective and efficient catalysts
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyIdentification and engineering of suitable enzymes
Flow Chemistry Enhanced process control, scalability, and safetyDevelopment of robust flow reactor setups and optimization of reaction conditions

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely unexplored. The interplay of its various functional groups—the chloro, ethyl, methoxy (B1213986), and benzyl alcohol moieties—suggests a rich and complex chemical reactivity waiting to be discovered.

Future research should aim to:

Investigate the Reactivity of the Benzyl Alcohol Group: This group can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. smolecule.com Exploring these reactions under different catalytic systems could yield a library of novel derivatives with diverse properties.

Explore Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring could be a handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. smolecule.com Understanding the electronic effects of the other substituents on the feasibility of these reactions will be crucial.

Catalytic Applications: The molecule itself could be investigated as a ligand for transition metal catalysts. The presence of both hard (oxygen) and soft (chlorine) donor atoms could lead to interesting coordination chemistry and catalytic activity in various organic transformations.

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound with cutting-edge chemical technologies could lead to significant breakthroughs.

Flow Chemistry: As mentioned for its synthesis, flow chemistry can also be employed to study its reactivity with high precision. The ability to rapidly screen reaction conditions and intermediates can accelerate the discovery of new transformations.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for activating organic molecules under mild conditions. beilstein-journals.org The aromatic and benzylic C-H bonds in this compound could be targets for radical-mediated functionalization using photoredox catalysts, opening up novel reaction pathways that are not accessible through traditional thermal methods. beilstein-journals.org For example, the deoxygenation of the benzylic alcohol could be explored using such environmentally benign protocols. beilstein-journals.org

Advanced Theoretical Prediction and Experimental Validation Synergies

Computational chemistry can play a pivotal role in guiding the experimental exploration of this compound.

Predicting Reactivity and Spectra: Density Functional Theory (DFT) and other computational methods can be used to predict the molecule's electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity. These theoretical predictions can then be validated through targeted experiments, creating a synergistic loop of discovery.

Mechanism Elucidation: When new reactions are discovered, computational modeling can be invaluable for elucidating the reaction mechanisms, identifying transition states, and understanding the factors that control selectivity.

In Silico Screening: The potential biological activity or material properties of derivatives of this compound can be screened computationally, helping to prioritize synthetic targets.

Role in Advanced Materials Science Research (If applicable based on future discoveries)

While there are no current known applications of this compound in materials science, its structure suggests several hypothetical avenues for future research.

Polymer Chemistry: The benzyl alcohol functionality could be used as a monomer or a chain-transfer agent in polymerization reactions. The presence of the chloro and methoxy groups could impart specific properties, such as flame retardancy or altered solubility, to the resulting polymers.

Organic Electronics: Substituted aromatic compounds are the building blocks of many organic electronic materials. Future research could explore the synthesis of larger, conjugated systems derived from this compound for potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of such materials would be tunable by modifying the substituents on the aromatic ring.

X. Conclusion

Synthesis of Key Academic Contributions and Findings

The academic and industrial exploration of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol has solidified its position as a valuable and highly specific chemical intermediate. Research contributions have primarily centered on its utility as a bespoke building block in multi-step organic syntheses. The key findings underscore the strategic importance of its unique substitution pattern—a chloro group at position 5, an ethyl group at position 3, and a methoxy (B1213986) group at position 2. This arrangement imparts specific steric and electronic properties that are instrumental in directing the regioselectivity and stereoselectivity of subsequent chemical transformations.

Substituted benzyl (B1604629) alcohols are a cornerstone of modern synthetic chemistry, serving as precursors to a wide array of more complex molecules. patsnap.comnih.gov Methodologies for their preparation are well-established, including the reduction of corresponding benzaldehydes and benzoic acids, or the selective oxidation of benzylic C–H bonds. acs.org The primary academic contribution of this compound lies not in novel synthetic routes to its own formation, but in its application as a starting material. Its versatile hydroxyl group can be readily converted into other functionalities, such as halides for substitution reactions or carbonyls via oxidation, providing a gateway to diverse molecular scaffolds. patsnap.comthieme-connect.com The presence of the chloro, ethyl, and methoxy groups on the aromatic ring allows for fine-tuning the electronic nature and lipophilicity of target molecules, a critical aspect in fields like medicinal chemistry and materials science.

Outlook on the Enduring Research Significance of this compound in Chemical Sciences

The enduring research significance of this compound is intrinsically linked to its potential as a key intermediate in the development of novel, high-value chemical entities. In the pharmaceutical sector, chiral benzyl alcohol derivatives are common structural motifs in a multitude of bioactive natural products and synthetic drugs. nih.gov The specific substitution pattern of this compound makes it a compelling scaffold for generating libraries of new chemical entities for drug discovery programs. The combination of a halogen atom (a site for cross-coupling reactions), an alkyl group (influencing solubility and steric interactions), and a methoxy group (modulating electronic properties) provides a rich platform for molecular diversification.

Future research will likely focus on leveraging this compound in the asymmetric synthesis of complex chiral molecules, where precise control over stereochemistry is essential for biological activity. nih.gov As synthetic methodologies become more advanced, the demand for specialized building blocks like this compound is expected to grow. Its utility may extend into materials science, where substituted aromatic compounds are used to create polymers, liquid crystals, and organic electronics with tailored properties. The continued importance of this compound will be driven by the ingenuity of synthetic chemists in incorporating its unique structural features into the next generation of functional molecules, from potent pharmaceuticals to advanced materials.

Q & A

Q. How to design degradation studies to identify major decomposition pathways?

  • Protocol : Expose to oxidative (H2O2), hydrolytic (H2O/HCl), and thermal stress. Use LC-QTOF-MS to identify degradation products (e.g., quinone methides or demethylated analogs). Propose stabilization strategies (e.g., antioxidant additives) .

Research Gaps & Future Directions

  • Structure-Activity Relationships (SAR) : Explore bioactivity against microbial targets by modifying substituents (e.g., replacing Cl with F or adjusting ethyl chain length) .
  • Environmental Impact : Assess ecotoxicity using Daphnia magna assays and biodegradation via OECD 301 guidelines .

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